molecular formula C15H13NO B6375591 2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% CAS No. 1261973-73-2

2-Cyano-4-(2,3-dimethylphenyl)phenol, 95%

Cat. No.: B6375591
CAS No.: 1261973-73-2
M. Wt: 223.27 g/mol
InChI Key: MXNJAJCOZAHBCE-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% (2C4DMPP95) is an organic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 218.21 g/mol. Its structure consists of a phenol group attached to a cyano group and two methyl groups. This compound is used in a variety of scientific research applications, such as synthesis and biochemical and physiological studies. In

Scientific Research Applications

2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 2-chloro-4-(2,3-dimethylphenyl)phenol, 2-bromo-4-(2,3-dimethylphenyl)phenol, and 2-iodo-4-(2,3-dimethylphenyl)phenol. It has also been used in the synthesis of polymers, such as poly(2-cyano-4-(2,3-dimethylphenyl)phenol) and poly(2-cyano-4-(2,3-dimethylphenyl)phenol-co-vinyl acetate). In addition, 2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% has been used in biochemical and physiological studies, such as enzyme inhibition and cell toxicity studies.

Mechanism of Action

The exact mechanism of action of 2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% is unknown. However, it is believed that it acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of certain proteins, such as phospholipase A2, which is involved in the release of arachidonic acid from cell membranes.
Biochemical and Physiological Effects
2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes. It has also been shown to inhibit the activity of phospholipase A2, which is involved in the release of arachidonic acid from cell membranes. In addition, it has been shown to inhibit the activity of certain proteins, such as protein kinase C and calmodulin-dependent protein kinase II.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it has some limitations. It is not soluble in water and must be dissolved in organic solvents, such as ethanol or dimethyl sulfoxide. In addition, it is not very soluble in organic solvents and must be heated to high temperatures to achieve complete dissolution.

Future Directions

There are several potential future directions for the use of 2-Cyano-4-(2,3-dimethylphenyl)phenol, 95%. It could be used in the synthesis of more complex compounds, such as polymers and surfactants. It could also be used in the development of drugs and drug delivery systems. In addition, it could be used in the development of new biochemical and physiological studies, such as enzyme inhibition and cell toxicity studies. Finally, it could be used in the development of new materials, such as catalysts and sensors.

Synthesis Methods

2-Cyano-4-(2,3-dimethylphenyl)phenol, 95% is synthesized by a two-step reaction. The first step is the condensation of 2,3-dimethylphenol with formaldehyde in the presence of sodium hydroxide to produce 2-hydroxy-4-(2,3-dimethylphenyl)phenol. In the second step, 2-hydroxy-4-(2,3-dimethylphenyl)phenol is reacted with sodium cyanide in the presence of sodium hydroxide to produce 2-Cyano-4-(2,3-dimethylphenyl)phenol, 95%.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-15(17)13(8-12)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNJAJCOZAHBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684648
Record name 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-73-2
Record name 4-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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